1,4-Diphenyl-indene

Catalog No.
S6615362
CAS No.
35520-50-4
M.F
C21H16
M. Wt
268.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphenyl-indene

CAS Number

35520-50-4

Product Name

1,4-Diphenyl-indene

IUPAC Name

1,4-diphenyl-1H-indene

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H

InChI Key

RYCRQGLOOMIJJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4
1,4-Diphenyl-indene is a chemical compound with a molecular formula of C20H16. It is a polycyclic aromatic hydrocarbon that is commonly used in various fields of research and industry. This paper aims to provide an in-depth analysis of this chemical compound, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
1,4-Diphenyl-indene is a type of indene compound, which is a bicyclic aromatic hydrocarbon. It was first synthesized in 1926 by Paul von Ragué Schleyer, a German chemist, through the reduction of 1,2-diphenylacetylene with sodium amalgam. The compound gained interest in the 1940s due to its fluorescent properties, which were utilized in the development of fluorescent dyes and pigments.
1,4-Diphenyl-indene is a white to pale-yellow crystalline solid with a melting point of 166-169°C. It is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. The compound has a molecular weight of 256.34 g/mol, a density of 1.15 g/cm3, and a boiling point of 410-415°C. Its structure consists of two aromatic rings linked by a five-carbon bridge.
1,4-Diphenyl-indene can be synthesized through various methods, including the reduction of 1,2-diphenylacetylene, the Sonogashira coupling reaction of 1-bromo-4-iodobenzene and phenylacetylene, and photochemical reactions. The compound can be characterized through various techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
1,4-Diphenyl-indene can be analyzed using high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-Vis spectroscopy. These methods are used to determine the purity and composition of the compound in different samples.
1,4-Diphenyl-indene has been shown to have antibacterial, antifungal, and antitumor activities. Studies have shown that the compound has inhibitory effects on the growth of various bacteria and fungi, including Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger. Additionally, the compound exhibits cytotoxicity against different types of cancer cells, such as A549 lung cancer cells and HL60 leukemia cells.
The toxicity and safety of 1,4-Diphenyl-indene should be considered in scientific experiments. Studies have shown that the compound is toxic to humans and animals and can cause skin irritation, eye damage, and respiratory problems. It is crucial to handle the compound with caution, wearing protective equipment such as gloves, goggles, and a dust mask.
1,4-Diphenyl-indene has various applications in scientific experiments, including as a fluorescent indicator for the detection of different analytes in biological samples, as a building block for the synthesis of other organic compounds, and as a model compound for the investigation of polycyclic aromatic hydrocarbons' behavior in the environment.
Research on 1,4-Diphenyl-indene has been increasing in recent years, with studies focusing on its synthesis, characterization, and biological properties. There is also interest in the compound's potential applications in different fields of research, such as in drug discovery and environmental monitoring.
1,4-Diphenyl-indene has potential implications in various fields of research and industry. In drug discovery, the compound's antitumor activity could be utilized in the development of new cancer therapies. It could also have applications in the development of new fluorescent indicators for the detection of analytes in biological samples. In industry, the compound could be used as a building block for the synthesis of other organic compounds, such as polymers and dyes.
There are limitations to the use of 1,4-Diphenyl-indene, including its toxicity and limited solubility in water. Future research should focus on developing safer and more effective methods for handling and utilizing the compound. Additionally, there is a need for further investigation into the compound's potential applications in different fields of research and industry.
1. Development of safer and more effective methods for handling and utilizing 1,4-Diphenyl-indene
2. Investigation of the compound's potential applications in drug discovery and development
3. Development of new fluorescent indicators based on 1,4-Diphenyl-indene
4. Investigation of the compound's behavior in the environment and its potential environmental implications
5. Development of new synthesis methods for 1,4-Diphenyl-indene and its derivatives
6. Investigation of the compound's potential applications in polymer and material science
7. Study of the compound's interactions with other organic compounds and its potential applications in chemistry
8. Investigation of the compound's potential applications in biosensors and other analytical tools
9. Development of new methodologies for the analysis and characterization of 1,4-Diphenyl-indene
10. Investigation of the compound's mechanism of action and its potential therapeutic targets.

XLogP3

5.8

Exact Mass

268.125200510 g/mol

Monoisotopic Mass

268.125200510 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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